Phenethyl lactate
Description
Current Scientific Significance and Research Landscape for Phenethyl Lactate (B86563)
The current scientific interest in phenethyl lactate primarily revolves around its application in the flavor and fragrance industry, its synthesis—especially through methods aligned with green chemistry—and the broader context of the biological activities of related lactate-containing compounds.
Flavor and Fragrance Applications: this compound is recognized as a flavor and fragrance agent. thegoodscentscompany.com It is described as having a very mild, bland, and sweet floral odor with hints of rose. thegoodscentscompany.com This profile makes it a useful component in the formulation of complex scents and flavors. The study of esters like this compound is crucial for the food and cosmetics industries, which continually seek novel compounds to create unique sensory experiences. perflavory.comosti.gov The production of related esters, such as 2-phenylethyl acetate (B1210297), through fermentation processes using yeasts like Hanseniaspora vineae highlights a biotechnological approach to producing these desirable aroma compounds. wikipedia.org
Synthesis and Green Chemistry: The synthesis of lactate esters is an active area of research. Traditional methods often involve direct esterification, which can require harsh conditions or lead to byproducts. researchgate.net Modern synthetic chemistry is increasingly focused on developing more efficient and environmentally benign processes. researchgate.net For instance, enzymatic synthesis is being explored for similar esters like phenethyl formate, offering high conversion yields under mild conditions and the potential for enzyme recycling, which aligns with the principles of green chemistry. mdpi.com The development of Ni-catalyzed reductive coupling methods to create lactate derivatives from a variety of starting materials also represents a novel and alternative strategy for accessing these structures. nsf.gov Furthermore, lactate esters such as ethyl lactate are themselves being investigated and used as biodegradable, bio-based green solvents for organic synthesis, indicating a sustainable lifecycle for this class of chemicals. researchgate.netresearchgate.netresearchgate.net
Biological and Pharmacological Context: While direct research into the specific biological activities of this compound is limited, the compound exists within a landscape of structurally similar molecules with significant biological roles. Lactic acid is a key metabolite in numerous biological pathways, and its role has been re-evaluated from a simple waste product to a crucial signaling molecule and energy source. explorationpub.comtandfonline.comunina.it For example, 3-phenyllactic acid, a related metabolite produced by lactic acid bacteria, is known to have antimicrobial activity. unina.it Furthermore, other phenethyl esters, such as caffeic acid phenethyl ester (CAPE), are well-studied for their potent antioxidant, anti-inflammatory, and anticancer properties. tandfonline.compeerj.com This suggests that this compound, as a hybrid of phenethyl alcohol and lactic acid, may possess unexplored biological activities worthy of investigation.
Historical Context of this compound Investigations in Academic Disciplines
The investigation of this compound in academic literature dates back to at least the mid-20th century, where its initial characterization appeared in the context of pharmacology and toxicology. A key early study was published in the Journal of Pharmacology and Experimental Therapeutics in 1948. thegoodscentscompany.comchemsrc.com This research established foundational toxicological data for the compound, determining its lethal dose (LD50) in various animal models.
This early pharmacological screening was part of a broader effort to understand the structure-activity relationships of new chemical entities. The data from this 1948 study provided the first quantitative assessment of the compound's acute toxicity.
Toxicological Data from 1948 Study thegoodscentscompany.com
| Test | Species | Dose/Route |
|---|---|---|
| LD50 | Rat | 7800 µL/kg (oral) |
| LD50 | Mouse | 4600 µL/kg (oral) |
Following this initial characterization, this compound remained a compound of niche interest, primarily cataloged in chemical databases and appearing sporadically in literature related to flavor and fragrance chemistry. Its history is intertwined with the broader study of lactate esters and phenethyl compounds, which have been investigated for everything from solvents to their roles in food chemistry and as precursors for pharmaceuticals. thegoodscentscompany.comacs.org The historical understanding of lactate itself has undergone a significant transformation, from being viewed as a metabolic dead-end to being recognized as a central player in metabolism, which provides a richer context for the significance of all lactate-derived compounds. nsf.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
155449-46-0 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-phenylethyl 2-hydroxypropanoate |
InChI |
InChI=1S/C11H14O3/c1-9(12)11(13)14-8-7-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
InChI Key |
IYXFDAOFSCZADY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OCCC1=CC=CC=C1)O |
Canonical SMILES |
CC(C(=O)OCCC1=CC=CC=C1)O |
Other CAS No. |
155449-46-0 |
Origin of Product |
United States |
Biosynthetic and Bioproduction Pathways of Phenethyl Lactate
Microbial Biosynthesis of Phenethyl Lactate (B86563) and Related Esters
The microbial production of phenethyl lactate precursors involves separate fermentation processes, one yielding phenyllactic acid and the other phenethyl alcohol. These precursors can then be combined through enzymatic or chemical esterification to form the final product.
Metabolic Pathways in Lactic Acid Bacteria for Phenyllactate and Phenethyl Alcohol Derivatives
Lactic acid bacteria (LAB) are notable for their ability to produce phenyllactic acid from the amino acid phenylalanine. oup.comnih.gov This process is a part of their amino acid catabolism.
For instance, research on various LAB strains, including Lactobacillus plantarum, Lactobacillus alimentarius, and Lactobacillus rhamnosus, has demonstrated their capacity to produce phenyllactic acid from phenylalanine. nih.gov In some cases, the addition of phenylalanine to the culture medium has been shown to enhance the production of phenyllactic acid. oup.com
Table 1: Production of Phenyllactic Acid by Various Lactic Acid Bacteria
| Lactic Acid Bacteria Strain | Substrate | Key Findings | Reference |
| Lactobacillus plantarum | Phenylalanine | Capable of producing both phenyllactic acid and 4-hydroxy-phenyllactic acid. nih.gov | nih.gov |
| Lactobacillus sp. SK007 | Phenylpyruvic Acid | Replacing phenylalanine with phenylpyruvic acid increased phenyllactic acid production 14-fold. dntb.gov.ua | dntb.gov.ua |
| Pediococcus acidilactici | Phenylalanine | The aminotransferase Aat initiates the biosynthesis of 3-phenyllactic acid. frontiersin.org | frontiersin.org |
| Rubrivivax benzoatilyticus JA2 | L-phenylalanine | Produced near stoichiometric yields of L-phenylpyruvic acid and L-phenyllactate. nih.gov | nih.gov |
Following its formation, phenylpyruvic acid is reduced to phenyllactic acid. This reduction is catalyzed by dehydrogenases, with lactate dehydrogenase (LDH) and phenylpyruvate reductase (PPR) being the key enzymes involved. frontiersin.orgmedcraveonline.com These enzymes utilize NADH or NADPH as cofactors to facilitate the conversion. medcraveonline.com Depending on the stereospecificity of the enzyme present in the particular LAB strain, either D-phenyllactic acid or L-phenyllactic acid is produced. medcraveonline.com For example, a D-lactate dehydrogenase from Pediococcus acidilactici has been shown to convert phenylpyruvic acid into phenyllactic acid. frontiersin.org Similarly, a novel NADH-dependent phenylpyruvate reductase has been identified in Lactobacillus spp. medcraveonline.com The activity of these enzymes towards phenylpyruvic acid can vary significantly among different strains, which accounts for the differences observed in phenyllactic acid production levels. researchgate.net
Yeast-Mediated Production of Phenethyl Alcohol and its Esters
Yeasts, particularly Saccharomyces cerevisiae, are widely utilized for the production of 2-phenylethanol (B73330) (phenethyl alcohol), a valuable aromatic compound with a rose-like scent. nih.govnih.govplos.org
The primary metabolic route for the synthesis of 2-phenylethanol from L-phenylalanine in yeast is the Ehrlich pathway. frontiersin.orgoup.com This pathway involves a three-step enzymatic conversion:
Transamination: L-phenylalanine is first converted to phenylpyruvate. This reaction is catalyzed by aromatic aminotransferases, encoded by genes such as ARO8 and ARO9 in S. cerevisiae. plos.orgfrontiersin.org
Decarboxylation: Phenylpyruvate is then decarboxylated to form phenylacetaldehyde (B1677652). This step is carried out by decarboxylases, with the key enzyme in S. cerevisiae being encoded by the ARO10 gene. nih.govfrontiersin.org
Reduction: Finally, phenylacetaldehyde is reduced to 2-phenylethanol by alcohol dehydrogenases. frontiersin.orgoup.com
Metabolic engineering strategies have been employed to enhance the production of 2-phenylethanol in yeast. These include the overexpression of key enzymes in the Ehrlich pathway, such as those encoded by ARO8 and ARO10. nih.gov For instance, co-expression of ARO8 and ARO10 in S. cerevisiae has been shown to significantly increase the yield of 2-phenylethanol. nih.gov
Table 2: Genetic Modifications to Enhance 2-Phenylethanol Production in Saccharomyces cerevisiae
| Genetic Modification | Effect on 2-Phenylethanol Production | Reference |
| Overexpression of ARO8 and ARO10 | Increased 2-phenylethanol yield by 36.8% in fed-batch fermentation. nih.gov | nih.gov |
| Overexpression of ARO9 and ARO10, and deletion of ALD3 | Resulted in a nine-fold increase in 2-phenylethanol production in a two-phase fermentation system. nih.gov | nih.gov |
| Expression of a fusion protein (tyrB, kdcA, ADH2) | Achieved 3.14 g/L of 2-phenylethanol from L-phenylalanine. plos.org | plos.org |
Once phenethyl alcohol is produced, it can be esterified with various acyl donors to form a range of phenethyl esters. This process is often catalyzed by enzymes such as lipases and acyltransferases. nih.govrsc.orgnih.gov For example, the enzymatic synthesis of phenethyl acetate (B1210297) has been successfully demonstrated using immobilized lipases like Novozym 435 from Candida antarctica. nih.gov In this process, phenethyl alcohol is reacted with an acyl donor, such as acetic anhydride (B1165640) or vinyl acetate, to achieve high conversion rates to phenethyl acetate. nih.gov
Similarly, acyltransferases can be used for the synthesis of phenethyl esters. An acyltransferase from Mycobacterium smegmatis has been shown to effectively catalyze the synthesis of 2-phenethyl acetate in an aqueous medium. rsc.orgnih.gov The direct enzymatic synthesis of this compound can be achieved through a similar lipase-catalyzed esterification of phenethyl alcohol with lactic acid. epa.gov Furthermore, the microbial biosynthesis of lactate esters has been demonstrated by designing a pyruvate-to-lactate ester module in Escherichia coli, which consists of a lactate dehydrogenase, a propionate (B1217596) CoA-transferase, and an alcohol acyltransferase (AAT). biorxiv.orgnih.govosti.gov This AAT is responsible for the final condensation of an alcohol with lactyl-CoA to form the lactate ester. biorxiv.orgnih.govosti.gov
Engineered Microbial Systems for Enhanced this compound Production
The direct microbial synthesis of this compound is an emerging field. Current strategies primarily focus on the high-level production of its precursors, 2-phenylethanol (2-PE) and lactic acid, in engineered bacteria and yeasts. The subsequent esterification to this compound can then be carried out enzymatically or potentially through the introduction of an esterifying enzyme into the microbial host.
Metabolic engineering has been instrumental in developing microbial cell factories for the overproduction of 2-PE and lactic acid. Both Escherichia coli and Saccharomyces cerevisiae have been extensively studied for this purpose.
In S. cerevisiae, the Ehrlich pathway is the primary route for 2-PE synthesis from L-phenylalanine. researchgate.net Engineering strategies have focused on overexpressing key enzymes in this pathway, such as the aminotransferase Aro9 and the decarboxylase Aro10. researchgate.net To further channel the metabolic flux towards 2-PE, competing pathways are often disrupted. For instance, the deletion of the ALD3 gene, which encodes an aldehyde dehydrogenase responsible for oxidizing the intermediate phenylacetaldehyde, has been shown to significantly increase 2-PE titers. researchgate.net An engineered S. cerevisiae strain with ALD3 deletion and overexpression of ARO9 and ARO10 achieved a 2-PE production of 4.8 g/L in a medium containing 10 g/L of L-phenylalanine. researchgate.net
Similarly, E. coli has been engineered for the de novo biosynthesis of 2-PE from glucose. This involves the overexpression of genes such as the deregulated 3-deoxy-d-arabinoheptulosonate-7-phosphate synthase (aroGfbr) and chorismate mutase/prephenate dehydratase (pheAfbr) to increase the supply of the precursor phenylpyruvate. researchgate.net Subsequent expression of a decarboxylase (kdc) and a reductase (yjgB) converts phenylpyruvate to 2-PE. researchgate.netalicat.com By redirecting the metabolic flux from L-phenylalanine back to phenylpyruvate through the overexpression of the aminotransferase aro8, a 2-PE titer of 1016 ± 52.9 mg/L from glucose has been reported. researchgate.net
For lactic acid production, both bacteria and yeast have been engineered for high-yield synthesis. In E. coli, the introduction of L-lactate dehydrogenase genes from various bacteria has enabled the production of L-lactic acid. nih.gov By deleting competing pathways and optimizing fermentation conditions, titers as high as 142.2 g/L of L-lactic acid have been achieved. nih.gov In S. cerevisiae, metabolic engineering efforts have focused on expressing lactate dehydrogenase genes and deleting genes involved in ethanol (B145695) and glycerol (B35011) production to redirect carbon flux towards lactic acid. nih.govscispace.com
To achieve direct this compound production, a promising strategy would involve the co-expression of an alcohol acyltransferase (AAT) in a host organism engineered for high-level production of both 2-PE and lactate. While direct evidence for this compound is limited, studies on ethyl lactate synthesis in S. cerevisiae have demonstrated the feasibility of this approach by introducing a propionyl coenzyme A transferase (Pct) and an AAT, achieving titers up to 420.48 ± 6.03 mg/L. researchgate.net
Table 1: Metabolic Engineering Strategies for the Production of this compound Precursors
| Organism | Precursor | Key Genetic Modifications | Titer | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae | 2-Phenylethanol | Overexpression of ARO9, ARO10; Deletion of ALD3 | 4.8 g/L | researchgate.net |
| Escherichia coli | 2-Phenylethanol | Overexpression of aroGfbr, pheAfbr, kdc, yjgB, aro8 | 1016 mg/L | researchgate.net |
| Escherichia coli | L-Lactic Acid | Deletion of ldhA, lldD; Expression of L-lactate dehydrogenase | 142.2 g/L | nih.gov |
| Saccharomyces cerevisiae | Ethyl Lactate | Introduction of Pct and AAT; Deletion of por2 | 420.48 mg/L | researchgate.net |
Pathway refactoring involves the redesign and reconstruction of metabolic pathways to improve their efficiency and control. For the precursors of this compound, this often entails optimizing the expression levels of key enzymes and balancing the metabolic flux.
In the context of 2-PE production, the Ehrlich pathway can be modularized and optimized. For example, the upstream module for phenylpyruvate synthesis and the downstream module for its conversion to 2-PE can be fine-tuned by varying the copy number of plasmids carrying the respective genes. researchgate.net This combinatorial approach allows for the identification of the optimal expression levels of different pathway components, leading to enhanced production.
Optimization of the precursor supply is crucial. For aromatic compounds derived from the shikimate pathway, such as 2-PE, enhancing the availability of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) is a key strategy. mdpi.com This can be achieved by engineering the glucose transport system and deleting genes that drain the PEP pool. For instance, knocking out the anthranilate synthase (trpE) can redirect carbon flux towards phenylalanine and subsequently to its derivatives. mdpi.com
The efficiency of microbial production in bioreactors is heavily dependent on substrate utilization and the regeneration of essential cofactors. For dehydrogenase-catalyzed reactions, such as the reduction of phenylacetaldehyde to 2-PE and pyruvate (B1213749) to lactate, the availability of NADH is critical. Whole-cell biocatalysis systems often incorporate a cofactor regeneration system. nih.gov For example, the production of L-phenyllactic acid in recombinant E. coli has been enhanced by co-expressing a glucose dehydrogenase (GDH) alongside the L-lactate dehydrogenase (L-LDH). nih.gov The GDH oxidizes glucose, regenerating the NADH required by the L-LDH.
The regeneration of cofactors such as NAD(P)(H) is a critical aspect of designing efficient biocatalytic processes. Enzymatic regeneration systems are highly specific and efficient. researchgate.net For large-scale applications, immobilized enzyme reactors can be employed where cofactors are retained and continuously regenerated. nih.gov For example, a coupled immobilized bi-enzymatic flow reactor using aldehyde dehydrogenase and lactate dehydrogenase has been developed for efficient NAD+ regeneration. appleacademicpress.comsemanticscholar.org
Advanced Analytical Methodologies for Phenethyl Lactate Quantification and Characterization
The accurate quantification and comprehensive characterization of phenethyl lactate (B86563) in various matrices necessitate the use of sophisticated analytical techniques. These methods are crucial for understanding its presence, concentration, and molecular structure, particularly in complex samples encountered in the food, beverage, and cosmetic industries.
Environmental Dynamics and Degradation of Phenethyl Lactate
Biodegradation Pathways in Aquatic and Soil Environments
While specific studies detailing the complete biodegradation pathway of phenethyl lactate (B86563) are not extensively documented, the degradation process can be inferred from the behavior of its constituent parts and structurally similar compounds. The primary mechanism for the breakdown of phenethyl lactate in both aquatic and soil environments is expected to be the enzymatic hydrolysis of its ester bond.
This initial cleavage would yield 2-phenylethanol (B73330) and lactic acid. This process is analogous to the degradation of other esters in the environment. For instance, studies on phenethyl propionate (B1217596), a similar ester, indicate that the degradation process begins with the breaking of the ester linkage. nih.gov Similarly, the biodegradation of poly(lactic acid) (PLA), a polymer composed of lactic acid monomers, proceeds through the hydrolysis of its ester bonds, a process catalyzed by microbial enzymes such as proteases and lipases (cutinases). mdpi.com
Following the initial hydrolysis, the resulting products, 2-phenylethanol and lactic acid, enter separate degradation pathways:
Lactic Acid: As a ubiquitous and simple organic acid, lactic acid is readily metabolized by a wide range of microorganisms. ncsu.edu It serves as a carbon source and is typically converted to pyruvate (B1213749) through the action of lactate dehydrogenase. frontiersin.orgmdpi.com Pyruvate then enters central metabolic pathways, such as the citric acid cycle, where it is ultimately mineralized to carbon dioxide and water under aerobic conditions. mdpi.com Under anaerobic conditions, it can be fermented further. nih.gov
2-Phenylethanol: The degradation of this aromatic alcohol would likely proceed through hydroxylation of the phenyl ring, a common initial step in the aerobic degradation of aromatic compounds. A study on the related compound phenethyl propionate identified 2-(4-hydroxyphenyl)ethanol (B1682651) as a primary degradation product, suggesting a similar hydroxylation step for the 2-phenylethanol moiety of this compound. nih.gov
Models such as the EPI (Estimation Program Interface) System predict a high probability of anaerobic biodegradation for this compound, with a Biowin7 score of 0.8379, and also predict that it is readily biodegradable. thegoodscentscompany.com
Microbial Communities Involved in this compound Degradation
Specific microbial communities responsible for the degradation of this compound have not been explicitly identified in scientific literature. However, based on the degradation of its components and related substances, it is possible to identify the likely microbial players.
The breakdown of the lactic acid portion would be carried out by a diverse group of microorganisms. Lactic acid bacteria (LAB) , including species from the genera Lactobacillus, Pediococcus, and Bifidobacterium, are well-known for their ability to produce and metabolize lactic acid. nih.gov Fungi, such as those from the genus Rhizopus, are also capable of degrading lactic acid. nih.gov
The degradation of the 2-phenylethanol component would involve microorganisms capable of metabolizing aromatic compounds. Various bacteria and fungi have been shown to degrade aromatic hydrocarbons and alcohols.
Considering the widespread ability of microbes to degrade esters, it is likely that a consortium of common soil and aquatic microorganisms would be involved in the complete mineralization of this compound. The degradation of polylactic acid in soil is often attributed to Actinomycetes. mdpi.com
Dissipation and Mineralization Studies
In laboratory studies, the dissipation half-lives for PEP were determined to be:
16 days in water nih.gov
4 days in soil nih.gov
Given the structural similarity between this compound and phenethyl propionate, with both being phenethyl esters, it is plausible that this compound would exhibit a similarly rapid dissipation rate in both aquatic and soil environments. The study on PEP also revealed that mineralization to carbon dioxide was minimal over a 30-day period (less than 3%), and the formation of bound residues in soil was also low (less than 6%). nih.gov This suggests that while the parent compound dissipates quickly, its complete conversion to CO2 may be a slower process.
The following table summarizes the dissipation data for the related compound, phenethyl propionate:
| Environmental Compartment | Dissipation Half-Life (Days) | Mineralization (% in 30 days) | Bound Residues (% in 30 days) |
| Water | 16 | < 3% | Not Applicable |
| Soil | 4 | < 3% | < 6% |
Data from a study on phenethyl propionate, used here as an analogue for this compound. nih.gov
Byproducts and Intermediates of this compound Degradation
The primary byproducts and intermediates expected from the degradation of this compound are a direct result of the cleavage of its ester bond and the subsequent metabolism of its constituent parts.
Based on degradation pathways of similar compounds, the following intermediates are anticipated:
2-Phenylethanol: This would be one of the initial products resulting from the hydrolysis of the ester link. nih.gov
Lactic Acid: The other initial product from the hydrolysis of the ester bond. mdpi.com
2-(4-hydroxyphenyl)ethanol: This hydroxylated aromatic compound was identified as a primary degradation product of phenethyl propionate and is therefore a likely intermediate in the degradation of the 2-phenylethanol portion of this compound. nih.gov
Pyruvic Acid: Lactic acid is converted to pyruvic acid (pyruvate) by lactate dehydrogenase as a key step in its entry into central metabolism. frontiersin.orgmdpi.com
Ultimately, under aerobic conditions, these intermediates are expected to be further broken down and mineralized to carbon dioxide and water. mdpi.com
The proposed initial degradation step is illustrated below:
This compound + H₂O → 2-Phenylethanol + Lactic Acid
The table below lists the anticipated degradation products and their precursors:
| Degradation Product/Intermediate | Precursor Compound |
| 2-Phenylethanol | This compound |
| Lactic Acid | This compound |
| 2-(4-hydroxyphenyl)ethanol | 2-Phenylethanol |
| Pyruvic Acid | Lactic Acid |
Computational and Theoretical Investigations of Phenethyl Lactate
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are cornerstones of computational chemistry, enabling the exploration of molecular behavior and interactions that can be difficult to observe experimentally.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger biomolecule like a protein or enzyme. researchgate.net This method is crucial for understanding the basis of a molecule's biological activity.
While specific molecular docking studies on phenethyl lactate (B86563) are not prominent, research on analogous compounds such as other phenethyl esters provides a framework for how such an investigation would proceed. For instance, molecular docking has been employed to study the interaction of Caffeic Acid Phenethyl Ester (CAPE), a bioactive compound from propolis, with various protein targets. Studies have shown that CAPE can dock into the active sites of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and mortalin. mdpi.comjcancer.org In one study, CAPE was found to interact with key residues in the p53-binding domain of mortalin with a docking score of -5.72 kcal/mol, suggesting a thermodynamically favorable interaction. jcancer.org Another investigation revealed that CAPE binds to hemoglobin, with hydrogen bonding and van der Waals forces being the primary drivers of the interaction. mdpi.com
Similarly, docking studies on various flavor esters with enzymes like Candida antarctica lipase (B570770) B (CALB) have been performed to understand the mechanism of their enzymatic synthesis. acs.orgnih.gov These studies help in elucidating the binding modes of substrates within the enzyme's active site, which is critical for optimizing the production of these esters.
Table 1: Examples of Molecular Docking Studies on Structurally Related Esters
| Compound | Protein Target | Key Findings |
| Caffeic Acid Phenethyl Ester (CAPE) | Mortalin | Docking score of -5.72 kcal/mol; interaction with the p53-binding domain. jcancer.org |
| Caffeic Acid Phenethyl Ester (CAPE) | p38α | Higher docking score (-5.35) compared to a known inhibitor (-4.59). nih.gov |
| Caffeic Acid Phenethyl Ester (CAPE) | Human Serum Albumin (HSA) | Binds to Sudlow's site I; interaction driven by hydrogen bonds and van der Waals forces. zju.edu.cn |
| Hydroferulic acid phenethyl ester | Acetylcholinesterase (AChE) | Shows interactions with the catalytic triad (B1167595) of the enzyme. mdpi.com |
| Various Flavor Esters | Candida antarctica lipase B (CALB) | Revealed synthesis mechanisms and typical flavor profiles. acs.orgnih.gov |
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of molecules over time and the stability of their interactions with biomolecules. kpi.uasemanticscholar.org This method simulates the movement of atoms and molecules according to the laws of classical mechanics, offering a deeper understanding of the flexibility and binding stability that static docking models cannot fully capture.
No specific MD simulation studies on phenethyl lactate are currently published. However, the principles of such an investigation can be understood from studies on similar molecules. For example, MD simulations have been used to study the structure of aromatic polyesters, revealing insights into their conformational flexibility and persistence length. kpi.uaresearchgate.net In the context of protein-ligand interactions, MD simulations are often used to refine docking poses and to assess the stability of the predicted binding mode. For Caffeic Acid Phenethyl Ester (CAPE), MD simulations have been used to confirm the stability of its complex with proteins like mortalin, showing that the ligand remains stably bound in the active site over the simulation period. jcancer.org
An MD simulation of this compound, either in a solvent to study its conformational preferences or complexed with a protein, would provide valuable information. It could reveal the most stable conformations of the molecule in different environments, the flexibility of the ester linkage, and the dynamics of the phenethyl and lactate moieties. When bound to a protein, MD simulations can calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. jcancer.org It would also show how water molecules mediate the interaction and how the protein structure might adapt to accommodate the ligand.
Table 2: Application of Molecular Dynamics in a Relevant Context
| System Studied | Key Insights from MD Simulation |
| Aromatic Polyesters | Determination of persistence length and conformational fluctuations of the polymer chain. kpi.ua |
| Polyester Blends | Insight into the miscibility and morphology of blends of linear and aromatic esters. semanticscholar.org |
| Caffeic Acid Phenethyl Ester (CAPE) - Mortalin Complex | Confirmed stable binding at the substrate-binding site and calculated a binding free energy of -9.74 kcal/mol. jcancer.org |
Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules, such as their geometry, energy levels, and reactivity. nih.gov Methods like Density Functional Theory (DFT) are powerful tools for this purpose.
While there are no specific quantum chemical studies focused on this compound, research on its constituent parts and related esters demonstrates the potential of this approach. Quantum chemical calculations have been performed on phenylethyl alcohol to study its interaction with water and its thermokinetic parameters during oxidation. nih.gov These studies analyze properties like the electrostatic potential surface to identify reactive sites. Similarly, theoretical studies on lactic acid and its salts have been conducted to understand their structures and relative stabilities. researchgate.net
A study on aromatic ester solvents used quantum computations at the B3LYP/6-311++g** level to analyze torsional barriers and cluster energetics, which influence the macroscopic properties of these fluids. researchgate.netfigshare.com
A quantum chemical study of this compound would involve optimizing its three-dimensional structure to find the most stable geometry. It would also calculate various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These properties are fundamental to understanding the molecule's reactivity, stability, and intermolecular interactions. For instance, the HOMO-LUMO gap can indicate the molecule's chemical reactivity and kinetic stability, while the electrostatic potential can predict sites susceptible to electrophilic or nucleophilic attack.
In Silico Pathway Prediction and Optimization in this compound Bioproduction
Direct in silico pathway design for this compound is not reported, but studies on the biosynthesis of related compounds provide a clear blueprint. The bioproduction of this compound would require the synthesis of its two precursors: phenethyl alcohol and lactic acid. Lactic acid is a common fermentation product in many microorganisms. Phenethyl alcohol can be produced from L-phenylalanine via the Ehrlich pathway. mdpi.commdpi.com
Recent research has focused on engineering Saccharomyces cerevisiae (yeast) for the production of phenethyl esters. For example, a 2023 study reported the successful biosynthesis of Caffeic Acid Phenethyl Ester (CAPE) in yeast. nih.gov This was achieved by first engineering the yeast to produce caffeic acid and then introducing a downstream pathway to synthesize CAPE. The study used rational pathway engineering and library-based screening methods to optimize the production. This approach demonstrates the feasibility of producing complex phenethyl esters in a microbial host.
An in silico strategy to optimize this compound production would involve:
Selecting a suitable microbial host (e.g., S. cerevisiae or E. coli).
Modeling the central metabolism to identify key precursor nodes (L-phenylalanine and pyruvate).
Introducing the Ehrlich pathway for phenethyl alcohol synthesis and identifying an appropriate alcohol acetyltransferase or other ester-forming enzyme that can efficiently combine phenethyl alcohol and lactate (or lactoyl-CoA).
Using flux balance analysis or similar techniques to predict gene knockout or overexpression targets that would divert metabolic flux towards the precursors and the final product, while minimizing the formation of competing byproducts.
Emerging Research Avenues and Future Perspectives for Phenethyl Lactate Studies
Integration of Multi-Omics Technologies in Phenethyl Lactate (B86563) Research
The complex biochemical pathways involved in the microbial production of phenethyl lactate precursors—2-phenylethanol (B73330) and lactic acid—are prime candidates for exploration using multi-omics approaches. frontlinegenomics.comfrontiersin.org This integrated strategy combines various "-omics" disciplines to provide a holistic view of the biological processes at different molecular levels. frontiersin.orgfrontiersin.org By understanding the intricate interplay between genes, proteins, and metabolites, researchers can systematically engineer microorganisms for enhanced production.
Multi-omics integrates data from several biological layers:
Genomics: The study of an organism's complete set of DNA. This allows for the identification of genes involved in specific metabolic pathways, such as the Ehrlich pathway for 2-phenylethanol synthesis or the pathways for lactic acid fermentation. frontlinegenomics.com
Transcriptomics: The analysis of all RNA molecules in a cell. This reveals which genes are actively being expressed under certain conditions, providing insights into the cellular response to fermentation parameters or genetic modifications. cd-genomics.com
Proteomics: The large-scale study of proteins, including their structure, function, and interactions. frontlinegenomics.com This is crucial for quantifying the enzymes directly responsible for the bioconversion of substrates into desired products. frontiersin.org
Metabolomics: The comprehensive analysis of all metabolites within a biological system. frontiersin.org It provides a direct functional readout of the cell's physiological state and can identify metabolic bottlenecks or competing pathways that divert resources from this compound precursor synthesis. cd-genomics.com
In the context of this compound, a multi-omics approach can resolve the complexities of microbial metabolism. For instance, in Lactic Acid Bacteria (LAB), these technologies can decipher the regulatory networks that govern the conversion of precursors like L-phenylalanine into phenyllactic acid, a close relative of this compound's constituent parts. frontiersin.orgnih.gov By combining genomic data (identifying key enzymes like lactate dehydrogenase) with transcriptomic and proteomic data (measuring their expression levels) and metabolomic data (quantifying precursor and product concentrations), researchers can build comprehensive models of the production host. frontiersin.orgnih.gov These models are invaluable for designing rational metabolic engineering strategies to improve yields and productivity. nih.gov
| Omics Technology | Objective | Key Information Gained | Potential Impact on this compound Research |
|---|---|---|---|
| Genomics | Identify genes for precursor synthesis pathways (e.g., Ehrlich pathway). | Provides the genetic blueprint and potential enzymatic machinery. frontlinegenomics.com | Enables targeted gene knockout or overexpression to channel metabolic flux. |
| Transcriptomics | Analyze gene expression during fermentation. | Reveals cellular response to environmental stimuli and identifies active pathways. cd-genomics.com | Optimizes fermentation conditions (e.g., substrate feeding, pH) to maximize expression of key enzyme-coding genes. |
| Proteomics | Quantify key enzymes (e.g., dehydrogenases, decarboxylases). | Measures the actual catalytic machinery present in the cell. frontlinegenomics.com | Identifies protein-level bottlenecks and informs strategies for enzyme engineering or co-factor balancing. |
| Metabolomics | Measure concentrations of precursors, intermediates, and byproducts. | Provides a snapshot of the cell's metabolic state and identifies pathway inefficiencies. frontiersin.org | Pinpoints and helps eliminate competing pathways that reduce the yield of 2-phenylethanol or lactic acid. |
Advancements in Sustainable Production Methodologies for this compound
The chemical synthesis of flavor and fragrance compounds is increasingly being replaced by biological methods, which are perceived as greener and more sustainable. researchgate.net The production of this compound is well-suited to these approaches, primarily through biocatalysis and microbial fermentation using renewable feedstocks.
Biocatalytic Synthesis: The core of this compound synthesis is an esterification reaction between 2-phenylethanol and lactic acid. This can be efficiently catalyzed by enzymes, particularly lipases. The immobilized lipase (B570770) B from Candida antarctica, commercially known as Novozym 435, is a widely used and effective biocatalyst for such reactions, including the synthesis of related esters like ethyl lactate and 2-phenylethyl acetate (B1210297). rsc.org
Microbial Fermentation and Enzymatic Cascades: A key strategy for sustainable production involves engineering microorganisms like Escherichia coli or yeasts (Saccharomyces cerevisiae, Yarrowia lipolytica) to produce the necessary precursors from simple, renewable resources like glucose. researchgate.netfrontiersin.org Researchers have successfully developed multi-enzyme cascade reactions within a single microbial host. researchgate.net
For example, a common route for 2-phenylethanol production is the Ehrlich pathway, which converts L-phenylalanine into the target alcohol. acs.org By introducing the necessary genes into a microbial host, high yields of 2-phenylethanol can be achieved. acs.org Recent work has demonstrated the conversion of L-phenylalanine to 2-phenylethanol with a conversion of 97% and to phenylacetic acid (another valuable aromatic) with over 99% conversion using engineered E. coli. researchgate.net By combining these precursor-producing pathways with a final enzymatic esterification step, a complete de novo synthesis of this compound from glucose is feasible.
Process Intensification: To improve economic viability, production methods must be efficient. Strategies include using two-phase systems where an organic solvent is used to extract the product in situ, reducing potential toxicity to the microbial host and simplifying downstream processing. researchgate.net Furthermore, advanced reactor technologies like the simulated moving bed reactor (SMBR) have shown promise for the synthesis of other lactate esters. researchgate.net An SMBR integrates reaction and separation into a single unit, which can drive equilibrium-limited reactions like esterification to completion and achieve high product purity. researchgate.net
| Product | Methodology | Host/Enzyme | Substrate | Key Finding | Reference |
|---|---|---|---|---|---|
| 2-Phenylethanol (2-PE) | Whole-cell biocatalysis | Engineered E. coli | L-Phenylalanine | Achieved 97% conversion, producing 5.95 g/L of 2-PE. | researchgate.net |
| 2-Phenylethanol (2-PE) | Metabolic Engineering | Yarrowia lipolytica | L-Phenylalanine | Refactoring the Ehrlich pathway increased the titer to 2669.54 mg/L, a 4.16-fold increase. | acs.org |
| Phenyllactic acid (PLA) | Whole-cell biocatalysis | Engineered E. coli | L-Phenylalanine | Strain produced 54.0 g/L of L-PLA with glucose as a co-substrate. | frontiersin.org |
| Ethyl Lactate | Enzymatic esterification | Novozym 435 | Lactic acid, Ethanol (B145695) | Yields near 90% were achieved in organic solvents. | rsc.org |
| Ethyl Lactate | Chemical Recycling / Transesterification | Catalyst | Poly(lactic) acid (PLA) waste, Ethanol | Eco-friendly concept yielding approx. 80% ethyl lactate from post-consumer plastic. | fraunhofer.de |
| Ethyl Lactate | Simulated Moving Bed Reactor (SMBR) | N/A (Integrated Process) | Lactic acid, Ethanol | Drives conversion to completion and can achieve product purity of 95%. | researchgate.net |
Novel Analytical Approaches for Complex this compound Matrices
The accurate detection and quantification of this compound, especially within complex mixtures like fermentation broths or final products, is critical for process optimization and quality control. While traditional methods exist, novel analytical approaches offer greater sensitivity, specificity, and speed.
Conventional methods for lactate determination can be complex and time-consuming. nih.gov Modern analytical chemistry, however, provides powerful tools that can be adapted for this compound.
Chromatography-Mass Spectrometry: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a benchmark technique for the analysis of organic molecules. uniroma1.it It offers high specificity by separating compounds based on their chromatographic retention time and then identifying them based on their unique mass-to-charge ratio and fragmentation patterns. This method is ideal for identifying and quantifying this compound even at low concentrations within a complex biological matrix containing structurally similar compounds. High-resolution mass spectrometry (HRMS) further enhances this capability, allowing for the determination of the elemental composition of unknown compounds, which is useful for identifying byproducts. uniroma1.it
Biosensors: A promising future direction is the development of specific biosensors for this compound. Biosensors for lactate are well-established and utilize enzymes like lactate oxidase that generate a detectable signal (e.g., electrical or optical) upon reaction with the target molecule. nih.govnih.gov A similar principle could be applied to create a highly specific and rapid sensor for this compound. Such a tool would allow for real-time monitoring of fermentation processes, enabling dynamic control and optimization without the need for laborious sample preparation and offline analysis. nih.gov
Spectroscopic Methods: While less specific than mass spectrometry, ultraviolet (UV) spectrophotometry can be a rapid and cost-effective method for quantification, often used in enzyme assays related to lactate metabolism (e.g., lactic dehydrogenase assay). bohrium.com Its applicability would depend on the this compound chromophore and the absence of interfering compounds in the matrix.
| Analytical Method | Principle | Advantages | Limitations | Application Scope |
|---|---|---|---|---|
| HPLC-UV | Separation by liquid chromatography, detection by UV absorbance. | Robust, quantitative, widely available. | Lower specificity; co-eluting impurities can interfere. bohrium.com | Routine quality control in relatively clean matrices. |
| LC-MS/MS | Separation by LC, identification by mass and fragmentation pattern. | Extremely high sensitivity and specificity; suitable for complex mixtures. uniroma1.it | Higher equipment cost and complexity. | Research, byproduct identification, trace-level quantification. |
| Biosensors | Enzyme- or antibody-based recognition producing a measurable signal. | Potentially rapid, portable, and allows for real-time monitoring. nih.gov | Requires development of a specific recognition element; potential for enzyme instability. | Future application for in-line process monitoring of fermentations. |
Q & A
Q. What are the standard synthetic routes for Phenethyl lactate in laboratory settings, and how are reaction conditions optimized?
this compound is typically synthesized via esterification between phenethyl alcohol and lactic acid under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Optimization involves varying temperature (80–120°C), solvent selection (toluene or dichloromethane), and molar ratios of reactants. Purification is achieved via fractional distillation or column chromatography. Researchers must validate reaction completion using thin-layer chromatography (TLC) and confirm purity via NMR spectroscopy .
Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic methods?
Key techniques include:
- NMR : ¹H and ¹³C NMR to confirm ester linkage (e.g., carbonyl peak at ~170 ppm in ¹³C NMR) and aromatic protons from the phenethyl group.
- FT-IR : Absorption bands at ~1740 cm⁻¹ (ester C=O stretch) and 1200–1100 cm⁻¹ (C-O ester vibrations).
- HPLC/GC-MS : Quantify purity using reverse-phase HPLC with UV detection (λ = 210–220 nm) or GC-MS with a polar capillary column (e.g., DB-WAX). Calibration with certified reference materials (e.g., GBW(E)082067 for ethyl lactate analogs) ensures accuracy .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound concentration measurements between HPLC and GC-MS?
Discrepancies often arise from matrix effects (e.g., solvent interactions in GC-MS) or detector sensitivity variations. To mitigate:
- Method Validation : Compare recovery rates using spiked samples.
- Internal Standards : Use deuterated analogs (e.g., d₃-phenethyl lactate) for GC-MS to correct for ionization efficiency.
- Cross-Calibration : Validate HPLC results against certified reference materials (e.g., GBW10098 for phenethyl alcohol derivatives) .
Q. What experimental strategies enhance the enantiomeric purity of this compound in asymmetric synthesis?
Enantioselective synthesis requires:
- Chiral Catalysts : Use lipases (e.g., Candida antarctica Lipase B) for kinetic resolution or asymmetric esterification.
- Reaction Engineering : Optimize solvent polarity (e.g., tert-butanol) and temperature (25–40°C) to favor enantiomeric excess (ee).
- Analytical Validation : Measure ee via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .
Q. How do structural modifications to the phenethyl group impact this compound’s biochemical activity in enzyme inhibition studies?
Substituents on the phenethyl moiety (e.g., hydroxyl, nitro groups) alter steric and electronic interactions with target enzymes. For example:
- PDK Inhibition : Bulky substituents (e.g., benzyl) at the 4-position of the phenethyl chain enhance binding affinity to pyruvate dehydrogenase kinase (PDK), as shown in studies with benzothiadiazine dioxides.
- Activity Assays : Use lactate dehydrogenase (LDH)-coupled assays to quantify inhibition kinetics (Km, Vmax) .
Q. What methodologies address stability challenges of this compound under varying pH and temperature conditions?
Stability studies should include:
- Accelerated Degradation : Expose samples to pH 2–12 and temperatures up to 60°C. Monitor hydrolysis via HPLC.
- Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics.
- Stabilizers : Add antioxidants (e.g., BHT) or buffer systems (phosphate buffer, pH 6–7) to prolong shelf life .
Methodological Considerations
Q. How should researchers design experiments to investigate this compound’s role in metabolic pathways?
- Isotopic Labeling : Use ¹³C-labeled this compound to track metabolic flux via LC-MS.
- Cell-Based Assays : Treat hepatocyte cultures with this compound and measure lactate/pyruvate ratios via enzymatic kits.
- Data Interpretation : Apply Michaelis-Menten kinetics to model enzyme interactions .
Q. What computational tools predict this compound’s physicochemical properties for drug delivery applications?
- Molecular Dynamics (MD) : Simulate logP and solubility using tools like GROMACS.
- QSAR Models : Train models on datasets of lactate esters to predict bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
